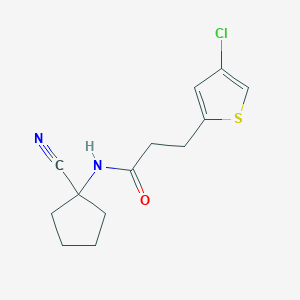
3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide is an organic compound that belongs to the class of amides This compound features a chlorinated thiophene ring, a cyanocyclopentyl group, and a propanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, chlorination can be achieved using reagents like thionyl chloride or sulfuryl chloride.
Introduction of the Cyanocyclopentyl Group: This step may involve a nucleophilic substitution reaction where a cyclopentyl halide reacts with a cyanide source.
Amidation Reaction: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate with a suitable amine under conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, thiols, under conditions like heating or using a catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals. They may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research into their mechanism of action and potential therapeutic applications is ongoing.
Industry
In industry, such compounds can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. They may also find applications in the production of agrochemicals or as intermediates in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
相似化合物的比较
Similar Compounds
3-(4-bromothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide: Similar structure with a bromine atom instead of chlorine.
3-(4-methylthiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide: Similar structure with a methyl group instead of chlorine.
3-(4-nitrothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide: Similar structure with a nitro group instead of chlorine.
Uniqueness
The uniqueness of 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom may impart different electronic properties compared to other substituents, affecting how the compound interacts with other molecules.
属性
IUPAC Name |
3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c14-10-7-11(18-8-10)3-4-12(17)16-13(9-15)5-1-2-6-13/h7-8H,1-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDQIOCGMKYMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CCC2=CC(=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2633528.png)
![N-Methyl-N-[2-(6-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2633529.png)
![N-(2-ethoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2633530.png)
![N'-benzoyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2633532.png)
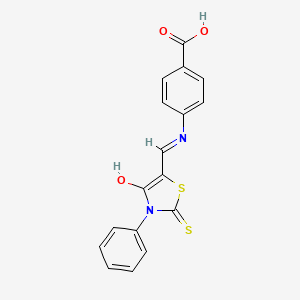
![1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2633535.png)
![1-[1-(2-Chloropropanoyl)piperidin-4-yl]-1,2,4-triazole-3-carbonitrile](/img/structure/B2633536.png)
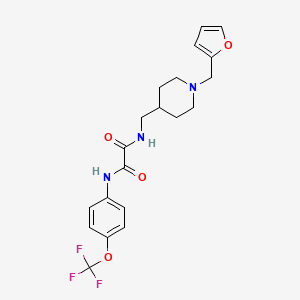
![9-(3-methoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2633539.png)
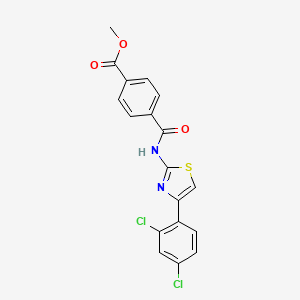
![3-(3-nitrophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2633543.png)
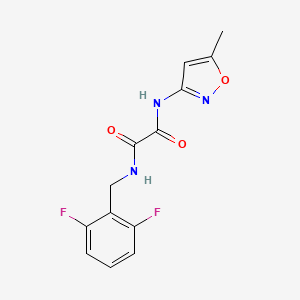
![2-[(1,3-Benzoxazol-2-yl)amino]-1-(furan-3-yl)-1-(thiophen-2-yl)ethan-1-ol](/img/structure/B2633549.png)
![6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2633550.png)
